6-(4-Fluorophenyl)-2-methylpyrimidin-4-amine
Overview
Description
6-(4-Fluorophenyl)-2-methylpyrimidin-4-amine, also known as 4-Fluoro-2-methyl-6-phenylpyrimidine, is a heterocyclic organic compound with the molecular formula C10H9FN2. It is an important component of many pharmaceuticals and medicinal compounds, and it has a wide range of applications in scientific research. This article will provide an overview of the synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for this compound.
Scientific Research Applications
HIV Integrase Strand Transfer Inhibitors
This compound has been synthesized and evaluated for its inhibitory activity against HIV-1 integrase, an enzyme that plays a crucial role in the replication of the HIV virus . The derivatives of this compound were found to inhibit the strand transfer reaction in vitro in isolated enzyme assays .
Anti-HIV Activity
Although these compounds did not show HIV-1 and HIV-2 inhibition below their cytotoxic concentration in cell culture assays, they still hold potential for further research and development in the field of anti-HIV activity .
Docking Studies
Docking studies have been conducted with this compound to justify the HIV-1 integrase inhibition and to draw in vitro-in silico correlations .
Synthesis of Heterocyclic Piperidine
The compound has been used in the synthesis of 3-allyl 2,6-bis(4-fluorophenyl)piperidine-4-one, a new class of piperidine . This synthetic piperidine holds promise towards good active compound leads in pharmacological study .
Antibacterial Agent
The synthesized heterocyclic piperidine has been evaluated for its pharmacological activity as an antibacterial agent . It has shown promising pharmacological activity against bacterial isolates of hospital effluents .
Synthesis of Cyclohexenone Derivatives
The compound has been used in the synthesis of cyclohexenone derivatives of 4,4′-difluoro chalcone .
Safety and Hazards
properties
IUPAC Name |
6-(4-fluorophenyl)-2-methylpyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3/c1-7-14-10(6-11(13)15-7)8-2-4-9(12)5-3-8/h2-6H,1H3,(H2,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKHQONCCNIVZJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Fluorophenyl)-2-methylpyrimidin-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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